molecular formula C18H24N2O4 B218091 (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester CAS No. 108562-42-1

(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester

Cat. No. B218091
M. Wt: 332.4 g/mol
InChI Key: VSYABKQYUKTACZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as MBOA-TPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Studies have shown that (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic plasticity. Additionally, (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a cancer therapy.

Mechanism Of Action

The exact mechanism of action of (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester is not fully understood, but studies have suggested that it may modulate the activity of certain ion channels in the brain, particularly voltage-gated potassium channels. By modulating the activity of these channels, (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester may be able to alter neuronal excitability and synaptic plasticity.

Biochemical And Physiological Effects

Studies have shown that (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester can have a range of biochemical and physiological effects, depending on the dose and route of administration. In the brain, (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been shown to alter neuronal excitability and synaptic plasticity, leading to changes in learning and memory. Additionally, (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been extensively studied, and its mechanism of action is relatively well-understood. However, one limitation of using (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester is that its effects can be dose-dependent and may vary depending on the route of administration.

Future Directions

There are several potential future directions for research on (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester. One area of interest is the development of (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester derivatives that may have improved efficacy or reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester and its potential applications in the treatment of neurological disorders and cancer. Finally, studies are needed to determine the safety and toxicity of (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester in vivo, particularly in the context of long-term use.

Synthesis Methods

(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with 2-acetylbenzoic acid to form 5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl acetic acid. This intermediate product is then reacted with isobutyl chloroformate to form (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester.

properties

CAS RN

108562-42-1

Product Name

(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-10(2)14(20-17(22)24-18(4,5)6)15-19-12-9-7-8-11(3)13(12)16(21)23-15/h7-10,14H,1-6H3,(H,20,22)/t14-/m0/s1

InChI Key

VSYABKQYUKTACZ-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C

synonyms

(1-(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
5-MOBCE

Origin of Product

United States

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